
Bromopentachloroethane
Übersicht
Beschreibung
Bromopentachloroethane is a chemical compound with the molecular formula C₂BrCl₅ It is a halogenated ethane derivative, characterized by the presence of one bromine atom and five chlorine atoms attached to the ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromopentachloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of ethane with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale halogenation reactors. The process involves the continuous feeding of ethane, bromine, and chlorine into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bromopentachloroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Under certain conditions, this compound can be oxidized to form more complex compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted ethane derivatives depending on the nucleophile used.
Reduction Reactions: Products are less halogenated ethanes.
Oxidation Reactions: Products can include more complex halogenated compounds or even carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
Bromopentachloroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bromopentachloroethane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s halogen atoms can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromodichloromethane (CHBrCl₂): A trihalomethane with similar halogenation but fewer halogen atoms.
Dibromotetrachloroethane (C₂Br₂Cl₄): Another halogenated ethane with two bromine and four chlorine atoms.
Heptachloropropane (C₃Cl₇): A fully chlorinated propane derivative.
Uniqueness
Bromopentachloroethane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its combination of one bromine and five chlorine atoms makes it particularly reactive in certain chemical reactions, offering advantages in synthetic applications compared to other halogenated compounds.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,2-pentachloroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrCl5/c3-1(4,5)2(6,7)8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDACVUIWDTEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrCl5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229721 | |
| Record name | Bromopentachloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79504-02-2 | |
| Record name | Bromopentachloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079504022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentachloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOPENTACHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42XD06E42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


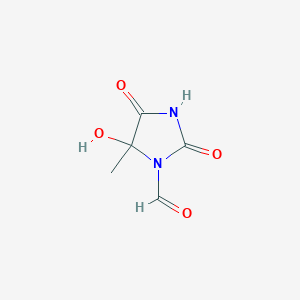
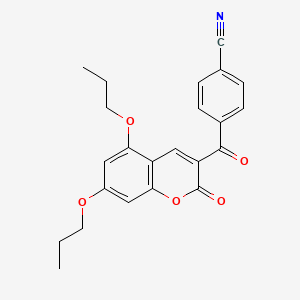
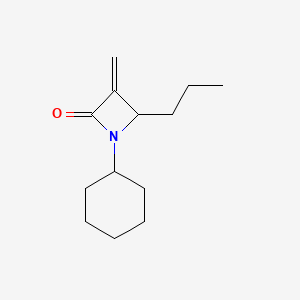
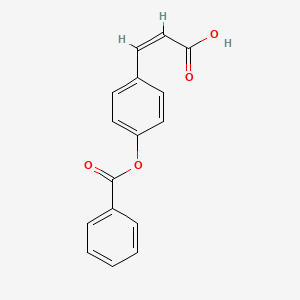
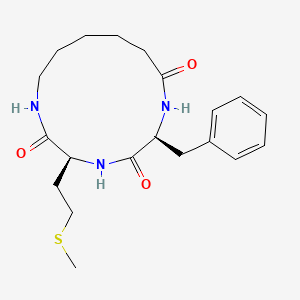


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
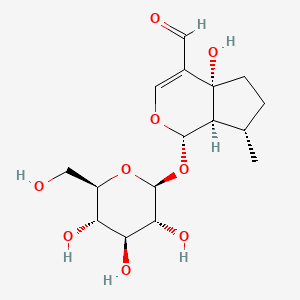
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



